molecular formula C16H15N3O3 B14236726 Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]- CAS No. 211555-07-6

Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-

Cat. No.: B14236726
CAS No.: 211555-07-6
M. Wt: 297.31 g/mol
InChI Key: SHTRAZPBIHXOAK-UHFFFAOYSA-N
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Description

Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]- is a complex organic compound that features a phenol group attached to a quinazoline moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]- typically involves the reaction of 6,7-dimethoxyquinazoline with a phenol derivative under specific conditions. One common method includes the use of a brominated phenol compound, such as 2-bromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinazoline moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the quinazoline moiety may produce dihydroquinazolines.

Scientific Research Applications

Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]- involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol
  • 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride (Furazosin hydrochloride)
  • 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride

Uniqueness

Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]- is unique due to its specific combination of a phenol group and a quinazoline moiety. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

211555-07-6

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol

InChI

InChI=1S/C16H15N3O3/c1-21-14-7-10-12(8-15(14)22-2)17-9-18-16(10)19-11-5-3-4-6-13(11)20/h3-9,20H,1-2H3,(H,17,18,19)

InChI Key

SHTRAZPBIHXOAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3O)OC

Origin of Product

United States

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